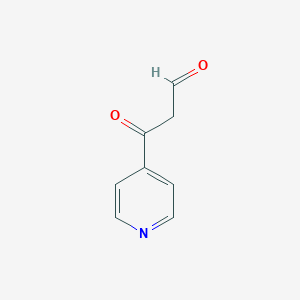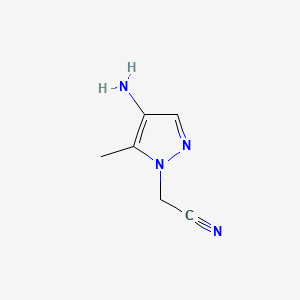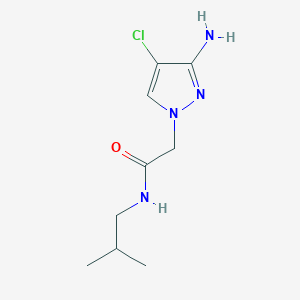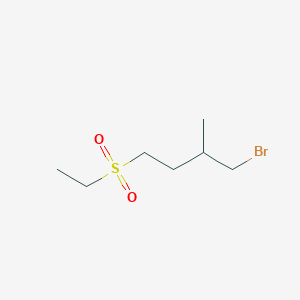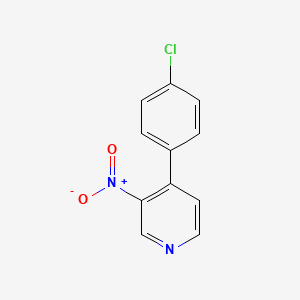
4-(4-Chlorophenyl)-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group at the third position and a chlorophenyl group at the fourth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3-nitropyridine can be achieved through several synthetic routes. One common method involves the nitration of 4-(4-Chlorophenyl)pyridine. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.
Another method involves the coupling of 4-chlorobenzene diazonium salt with 3-nitropyridine. This reaction is typically carried out in the presence of a copper catalyst and under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
4-(4-Chlorophenyl)-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 4-(4-Chlorophenyl)-3-aminopyridine.
Substitution: 4-(4-Aminophenyl)-3-nitropyridine or 4-(4-Thiophenyl)-3-nitropyridine.
Oxidation: 4-(4-Chlorophenyl)-3-nitrosopyridine.
科学的研究の応用
4-(4-Chlorophenyl)-3-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of dyes and pigments, as well as in the production of agrochemicals.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorophenyl group can participate in hydrophobic interactions with proteins and enzymes, affecting their function. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access.
類似化合物との比較
Similar Compounds
4-(4-Chlorophenyl)-3-aminopyridine: Similar structure but with an amino group instead of a nitro group.
4-(4-Bromophenyl)-3-nitropyridine: Similar structure but with a bromine atom instead of chlorine.
4-(4-Methylphenyl)-3-nitropyridine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-(4-Chlorophenyl)-3-nitropyridine is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C11H7ClN2O2 |
|---|---|
分子量 |
234.64 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-3-nitropyridine |
InChI |
InChI=1S/C11H7ClN2O2/c12-9-3-1-8(2-4-9)10-5-6-13-7-11(10)14(15)16/h1-7H |
InChIキー |
PFHJQUNPYGQGMC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




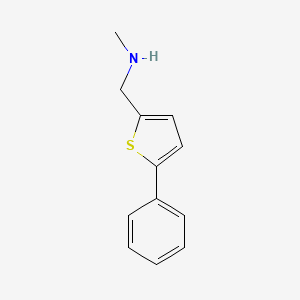
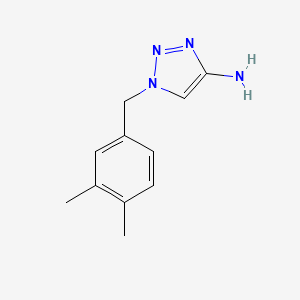




![4-[(Pyridin-2-yl)methyl]oxolan-3-ol](/img/structure/B15326387.png)
